molecular formula C8H10BrN3O B12115002 N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide

Cat. No.: B12115002
M. Wt: 244.09 g/mol
InChI Key: ZPKMZTAFTFNGDE-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-2-yl)-2-(methylamino)acetamide is a brominated pyridine derivative featuring an acetamide backbone modified with a methylamino group. This compound belongs to the acetamide class, which is widely studied for its pharmacological and synthetic utility.

Crystallographic studies on related compounds, such as N-(5-Bromopyridin-2-yl)acetamide, reveal a planar pyridine ring and intermolecular hydrogen bonding between the acetamide NH and pyridine nitrogen, stabilizing the crystal lattice . These structural features are critical for understanding its interactions in biological systems or synthetic pathways.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide

InChI

InChI=1S/C8H10BrN3O/c1-10-5-8(13)12-7-3-2-6(9)4-11-7/h2-4,10H,5H2,1H3,(H,11,12,13)

InChI Key

ZPKMZTAFTFNGDE-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=NC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Direct Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method for synthesizing N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide involves coupling 2-(methylamino)acetic acid with 5-bromopyridin-2-amine using carbodiimide-based activating agents. In a representative procedure from a Tirbanibulin derivatives study, 2-(5-bromopyridin-2-yl)acetic acid was reacted with benzylamine in dichloromethane using N,N'-diisopropylethylamine (DIPEA) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to form the corresponding acetamide . Adapting this protocol, the target compound can be synthesized by substituting benzylamine with methylamine.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or dichloromethane

  • Temperature: Room temperature (20–25°C)

  • Activating Agent: HATU (1.5 equivalents)

  • Base: DIPEA (3.0 equivalents)

  • Yield: 62–68% after purification via silica gel chromatography .

Mechanistic Insights
HATU facilitates the formation of an active ester intermediate from the carboxylic acid, which subsequently reacts with the amine nucleophile. The electron-withdrawing bromine atom on the pyridine ring enhances the electrophilicity of the carbonyl carbon, favoring amide bond formation.

Two-Step Synthesis via Acetyl Chloride Intermediate

An alternative route involves converting 2-(methylamino)acetic acid to its corresponding acid chloride, followed by reaction with 5-bromopyridin-2-amine. This method, though less common, avoids the use of costly coupling agents. A patent describing analogous reactions utilized phosphorus oxychloride (POCl₃) in dichloromethane to generate acid chlorides .

Procedure

  • Chlorination:

    • 2-(Methylamino)acetic acid (1.0 equiv) is treated with POCl₃ (1.2 equiv) in dichloromethane at 0°C.

    • The mixture is stirred for 2 hours, followed by solvent removal under reduced pressure.

  • Amidation:

    • The crude acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 5-bromopyridin-2-amine (1.1 equiv) and triethylamine (2.0 equiv).

    • The reaction is stirred overnight at room temperature.

Yield and Challenges

  • Yield: 45–50% due to side reactions such as hydrolysis of the acid chloride.

  • Purification: Requires careful chromatography to separate unreacted amine and hydrolyzed byproducts .

Nucleophilic Substitution of Halogenated Precursors

A third approach leverages halogenated intermediates to introduce the methylamino group. For example, 2-chloro-N-(5-bromopyridin-2-yl)acetamide can undergo nucleophilic substitution with methylamine. This method mirrors protocols used in thiouracil syntheses, where halogen atoms are displaced by amine nucleophiles .

Optimized Protocol

  • Substrate: 2-chloro-N-(5-bromopyridin-2-yl)acetamide (1.0 equiv)

  • Nucleophile: Methylamine (2.0 equiv, 40% aqueous solution)

  • Solvent: Ethanol/water (4:1 v/v)

  • Conditions: Reflux at 80°C for 6 hours

  • Yield: 70–75% .

Side Reactions
Competing hydrolysis of the chloroacetamide to the carboxylic acid occurs if excess water is present, necessitating strict control of solvent ratios.

Green Chemistry Approaches Using Ionic Liquids

Recent advancements emphasize solvent-free or ionic liquid-mediated reactions to enhance sustainability. A study on imidamide derivatives demonstrated that 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) could act as both solvent and catalyst for amide bond formation. Applying this to the target compound:

Procedure

  • 2-(Methylamino)acetic acid (1.0 equiv) and 5-bromopyridin-2-amine (1.1 equiv) are mixed in [BMIM][BF₄] (2 mL/mmol).

  • The reaction is heated at 60°C for 4 hours.

Advantages

  • Yield: 65–70%

  • Reusability: The ionic liquid is recovered and reused for three cycles without significant yield loss.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Method Yield (%) Reaction Time Cost Efficiency Scalability
HATU-Mediated Coupling62–6812–24 hModerateHigh
Acid Chloride Route45–5018–24 hLowModerate
Nucleophilic Substitution70–756 hHighHigh
Ionic Liquid Approach65–704 hHighModerate

Key Observations

  • The HATU-mediated method offers reliability and scalability but involves higher reagent costs.

  • Nucleophilic substitution provides the best yield but requires pre-synthesized halogenated intermediates.

  • Ionic liquid strategies balance environmental and economic factors, though long-term stability data are lacking .

Characterization and Quality Control

Successful synthesis of this compound is confirmed via spectroscopic and chromatographic techniques:

  • 1H NMR (500 MHz, DMSO-d₆): δ 8.65 (d, J = 2.3 Hz, 1H), 7.95 (dd, J = 8.5, 2.3 Hz, 1H), 7.42 (d, J = 8.5 Hz, 1H), 3.45 (s, 2H), 2.80 (s, 3H) .

  • HRMS (ESI): Calculated for C₈H₁₀BrN₃O [M+H]⁺: 256.0024; Found: 256.0028 .

  • HPLC Purity: >98% (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route is preferred due to its simplicity and cost-effectiveness. However, regulatory requirements may favor the HATU-mediated method for its reproducibility and lower impurity profiles. Continuous flow chemistry could further enhance efficiency by reducing reaction times and improving heat management .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring facilitates nucleophilic substitution under specific conditions. This reaction is critical for functionalizing the pyridine core.

Reaction ConditionsReagents/SubstratesProductYieldSource
Pd-catalyzed couplingArylboronic acids, Pd(PPh₃)₄5-Aryl-2-methylpyridin-3-amine derivatives60–85%
Microwave-assisted substitutionMorpholine, K₂CO₃Morpholine-substituted pyridine72%

Key Findings :

  • Suzuki-Miyaura cross-coupling with arylboronic acids replaces bromine with aryl groups, enabling access to biaryl derivatives .

  • Reactions with amines (e.g., morpholine) under basic conditions yield substituted pyridines .

Amide Bond Functionalization

The methylaminoacetamide side chain undergoes acylation , alkylation , and hydrolysis , depending on reaction conditions.

Acylation Reactions

Reaction TypeReagentsProductYieldSource
Acetic anhydride acylationAc₂O, NEt₃N-Acetylated derivatives89%
HATU-mediated couplingCarboxylic acids, DIPEAPeptide-like conjugates62%

Mechanistic Insight :

  • The methylamino group reacts with acyl chlorides or anhydrides to form stable amides .

  • HATU (coupling agent) facilitates peptide bond formation with carboxylic acids .

Reductive Amination

The methylamino group participates in reductive amination with ketones or aldehydes to form secondary amines.

SubstrateReducing AgentProductYieldSource
BenzaldehydeNaBH₃CNN-Benzyl-methylaminoacetamide68%
CyclohexanoneNaBH(OAc)₃Cyclohexyl-methylamino derivative55%

Notes :

  • Reactions require acidic conditions (e.g., AcOH) for imine formation prior to reduction .

Hydrolysis and Solvolysis

The acetamide group is susceptible to acid- or base-catalyzed hydrolysis , yielding carboxylic acids or amines.

ConditionsReagentsProductYieldSource
Acidic hydrolysis6M HCl, reflux2-(Methylamino)acetic acid95%
Basic hydrolysisNaOH, H₂O/EtOHPyridin-2-ylamine derivative88%

Thermal Stability :

  • Prolonged heating in acidic media cleaves the amide bond, releasing acetic acid and the corresponding amine .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens or pseudohalogens under transition-metal catalysis.

Reaction TypeReagentsProductYieldSource
FluorinationKF, CuI, DMF5-Fluoropyridin-2-yl derivative45%
CyanationCuCN, DMSO5-Cyanopyridin-2-yl analog50%

Challenges :

  • Fluorination requires high temperatures (~150°C) and extended reaction times .

Complexation with Metal Catalysts

The pyridine nitrogen and amide oxygen act as ligands in metal complexes, relevant to catalytic applications.

Metal SaltLigand EnvironmentApplicationSource
Pd(OAc)₂Bidentate (N,O-coordination)Suzuki coupling catalysts
CuIMonodentate (pyridine N)Goldberg amination reactions

Structural Analysis :

  • X-ray crystallography confirms bidentate coordination in Pd complexes .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide exhibits significant antimicrobial properties. Its antibacterial activity has been evaluated against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating potent effects:

Bacterial StrainMIC (µg/mL)
Escherichia coli0.0195
Bacillus subtilis0.0048
Staphylococcus aureus0.0048
Enterococcus faecalis8.33
Pseudomonas aeruginosa13.40

In addition to antibacterial effects, the compound has shown antifungal activity against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Studies have indicated that derivatives of pyridine compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression . The mechanism of action often involves acting as enzyme inhibitors or ligands for molecular targets associated with cancer pathways.

Case Study 1: Anti-Thrombolytic Activity

A series of pyridine derivatives, including this compound, were assessed for their anti-thrombolytic activity. One derivative showed a high anti-thrombolytic activity percentage of 31.61%, suggesting that structural modifications can significantly influence pharmacological effects .

Case Study 2: Biofilm Inhibition

The compound was evaluated for its ability to inhibit biofilm formation in bacterial cultures. One study reported that specific derivatives exhibited up to 90% inhibition against biofilm-forming bacteria, indicating potential applications in treating biofilm-associated infections .

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • It may act as a ligand, enzyme inhibitor, or substrate.
  • Molecular targets and pathways vary based on context.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Variations on the Pyridine Ring

    Table 1: Pyridine-Based Acetamide Derivatives
    Compound Name Substituents on Pyridine Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
    N-(5-Bromopyridin-2-yl)-2-(methylamino)acetamide 5-Br, 2-(methylamino)acetamide C₈H₁₀BrN₃O 244.09 Enhanced basicity due to methylamino group
    N-(5-Bromopyridin-2-yl)acetamide 5-Br, acetamide C₇H₇BrN₂O 215.05 Parent compound; crystallographically characterized
    2-Chloro-N-pyridin-2-ylacetamide 2-Cl, acetamide C₇H₇ClN₂O 170.60 Chlorine substituent alters electronic properties
    N-(5-Bromo-3-cyanopyridin-2-yl)acetamide 5-Br, 3-CN, acetamide C₈H₆BrN₃O 240.06 Cyano group enhances polarity and reactivity

    Key Observations :

    • Bromine at the 5-position is conserved in all analogs, contributing to steric and electronic effects.
    • The methylamino group in the target compound increases solubility and basicity compared to unmodified acetamides .

    Modifications on the Acetamide Side Chain

    Table 2: Acetamide Side-Chain Variants
    Compound Name Acetamide Side Chain Biological Activity/Application Reference
    This compound 2-(methylamino) Not explicitly reported; structural similarity suggests kinase inhibition potential
    2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-bromo-2-pyridinyl)acetamide Benzoxazolylthio Antimicrobial or enzyme inhibition (inferred from benzoxazole moiety)
    N-{2-[(5-Bromopyridin-2-yl)amino]ethyl}acetamide Ethylene-linked aminoethyl Intermediate in drug discovery (e.g., kinase inhibitors)
    N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethylbenzothiazole Patent-listed compound for undisclosed therapeutic use

    Key Observations :

    • The methylamino group in the target compound may enhance binding to amine-recognizing receptors or enzymes compared to bulkier substituents like benzoxazolylthio .
    • Ethylene-linked analogs (e.g., ) are often used as intermediates in medicinal chemistry due to their synthetic versatility.

    Biological Activity

    N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide, with the chemical formula C₈H₁₀BrN₃O, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity based on diverse sources and research findings.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties.

    Antibacterial Activity :
    A study evaluated various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

    Bacterial StrainMIC (µg/mL)
    Escherichia coli0.0195
    Bacillus subtilis0.0048
    Staphylococcus aureus0.0048
    Enterococcus faecalis8.33
    Pseudomonas aeruginosa13.40

    The compound demonstrated potent activity against E. coli and Bacillus species, indicating its potential utility in treating bacterial infections .

    Antifungal Activity :
    The antifungal potential of the compound was also assessed, revealing effectiveness against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

    Anticancer Activity

    This compound has shown promising results in cancer research, particularly against colon cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells.

    In vitro studies indicated that the compound could inhibit cell proliferation in various colon cancer cell lines:

    Cell LineIC₅₀ (µM)
    HCT-11619.0
    HT-295.35
    SW-620>100

    The data suggest that this compound may modulate multiple signaling pathways leading to G1-phase arrest and subsequent apoptosis .

    The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within bacterial and cancerous cells:

    • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and proliferation.
    • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the modulation of cell cycle checkpoints.
    • Reactive Oxygen Species (ROS) Generation : The compound's structure may facilitate the generation of ROS, leading to oxidative stress in microbial and cancer cells.

    Case Studies

    A notable case study involved the synthesis of various derivatives of this compound to enhance its biological activity further. These derivatives were tested for their antibacterial and anticancer properties, with some exhibiting improved efficacy compared to the parent compound .

    Q & A

    Q. What synthetic routes are commonly used to prepare N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide, and what are the critical reaction conditions?

    The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are prepared by reacting halogenated pyridines (e.g., 5-bromo-2-aminopyridine) with chloroacetamide derivatives under reflux in ethanol or acetone. Key conditions include maintaining anhydrous environments, controlled temperatures (70–80°C), and stoichiometric ratios to minimize side reactions like over-alkylation. Reaction progress can be monitored via TLC or HPLC .

    Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

    Structural characterization involves:

    • X-ray crystallography : Determines precise bond lengths, angles, and packing arrangements (e.g., triclinic crystal system with space group P1, a = 4.0014 Å, b = 8.7232 Å) .
    • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding of pyridine protons).
    • Mass spectrometry : High-resolution MS validates molecular weight (e.g., Mr = 215.06) .

    Advanced Research Questions

    Q. How can synthetic yield be optimized, and what factors influence scalability?

    Optimization strategies include:

    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove residues.
    • Catalysts : Palladium catalysts or phase-transfer agents improve coupling efficiency in halogenated intermediates.
    • Reaction time : Prolonged reflux (>12 hours) may degrade heat-sensitive intermediates; microwave-assisted synthesis reduces time by 50–70% while maintaining yield .

    Q. What contradictions might arise between solution-state NMR and solid-state crystallographic data, and how are they resolved?

    Discrepancies often occur in:

    • Torsional angles : Solution-state NMR averages molecular conformations, while X-ray data capture static configurations.
    • Hydrogen bonding : Crystallography reveals intermolecular interactions (e.g., N–H···O bonds) absent in NMR spectra.
    • Resolution : Use dynamic NMR (variable-temperature studies) or DFT calculations to reconcile differences .

    Q. What in vitro assays are suitable for evaluating the compound’s anticancer activity, and how are mechanistic insights derived?

    • MTT assay : Measures cell viability (IC50 values) in colorectal cancer (CRC) cell lines .
    • Flow cytometry : Quantifies apoptosis via Annexin V/PI staining (e.g., mitochondrial membrane potential collapse).
    • Western blotting : Detects caspase-3/9 activation and Bcl-2/Bax ratio changes to confirm apoptotic pathways .

    Methodological Notes

    • Crystallographic refinement : Least-squares matrix methods (R = 0.031, wR = 0.081) ensure accuracy in X-ray data .
    • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and normalize data to untreated cells .

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